molecular formula C9H12BrNO B7973769 3-bromo-N-ethyl-5-methoxyaniline

3-bromo-N-ethyl-5-methoxyaniline

Cat. No.: B7973769
M. Wt: 230.10 g/mol
InChI Key: IFMHDTZYKXWOFN-UHFFFAOYSA-N
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Description

3-bromo-N-ethyl-5-methoxyaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom at the third position, an ethyl group attached to the nitrogen atom, and a methoxy group at the fifth position on the benzene ring.

Preparation Methods

The synthesis of 3-bromo-N-ethyl-5-methoxyaniline can be achieved through various synthetic routes. One common method involves the bromination of N-ethyl-5-methoxyaniline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

3-bromo-N-ethyl-5-methoxyaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-bromo-N-ethyl-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity to various biological targets. The compound may exert its effects by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds to 3-bromo-N-ethyl-5-methoxyaniline include:

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their molecular structures.

Properties

IUPAC Name

3-bromo-N-ethyl-5-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-11-8-4-7(10)5-9(6-8)12-2/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMHDTZYKXWOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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